Cas no 444898-79-7 (6,7-Difluoroisoquinolin-1(2h)-one)

6,7-Difluoroisoquinolin-1(2H)-one is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring difluorine substitution at the 6 and 7 positions of the isoquinolinone core, enhances its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is particularly useful for synthesizing biologically active molecules, including kinase inhibitors and antimicrobial agents. Its well-defined chemical properties and high purity make it suitable for precision research and development in targeted therapeutic areas.
6,7-Difluoroisoquinolin-1(2h)-one structure
444898-79-7 structure
商品名:6,7-Difluoroisoquinolin-1(2h)-one
CAS番号:444898-79-7
MF:C9H5F2NO
メガワット:181.138909101486
MDL:MFCD13189948
CID:2180235
PubChem ID:68592611

6,7-Difluoroisoquinolin-1(2h)-one 化学的及び物理的性質

名前と識別子

    • 6,7-difluoro-7H-isoquinolin-1-one
    • 6,7-difluoroisoquinolin-1(2H)-one
    • AB69447
    • SCHEMBL3314460
    • DB-229455
    • MFCD13189948
    • G74284
    • 444898-79-7
    • 6,7-DIFLUORO-1(2H)-ISOQUINOLINONE
    • ZEWXWVMRDCZPIB-UHFFFAOYSA-N
    • 6,7-difluoroisoquinoline-1(2h)-one
    • 6,7-DIFLUORO-2H-ISOQUINOLIN-1-ONE
    • 6,7-DIFLUOROISOQUINOLIN-1(2H)-ONE
    • 6,7-Difluoroisoquinolin-1(2h)-one
    • MDL: MFCD13189948
    • インチ: InChI=1S/C9H5F2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)
    • InChIKey: ZEWXWVMRDCZPIB-UHFFFAOYSA-N
    • ほほえんだ: C1=CNC(=O)C2=CC(=C(C=C21)F)F

計算された属性

  • せいみつぶんしりょう: 181.03392011g/mol
  • どういたいしつりょう: 181.03392011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 29.1Ų

6,7-Difluoroisoquinolin-1(2h)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D409798-10g
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 95%
10g
$1850 2024-08-03
eNovation Chemicals LLC
D409798-1g
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 95%
1g
$665 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1688499-1g
6,7-Difluoro-1(2H)-isoquinolinone
444898-79-7 98%
1g
¥6713.00 2024-05-13
eNovation Chemicals LLC
D409798-25g
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 95%
25g
$2450 2025-02-28
eNovation Chemicals LLC
D409798-1g
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 95%
1g
$665 2025-02-28
eNovation Chemicals LLC
D409798-5g
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 95%
5g
$1480 2025-02-28
eNovation Chemicals LLC
D409798-10g
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 95%
10g
$1850 2025-02-27
eNovation Chemicals LLC
D409798-5g
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 95%
5g
$1480 2024-08-03
1PlusChem
1P00DLL4-100mg
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 97%
100mg
$353.00 2023-12-17
1PlusChem
1P00DLL4-250mg
6,7-difluoroisoquinolin-1(2H)-one
444898-79-7 97%
250mg
$527.00 2023-12-17

6,7-Difluoroisoquinolin-1(2h)-one 関連文献

6,7-Difluoroisoquinolin-1(2h)-oneに関する追加情報

6,7-Difluoroisoquinolin-1(2H)-one: A Comprehensive Overview

The compound 6,7-Difluoroisoquinolin-1(2H)-one, identified by the CAS number 444898-79-7, is a significant molecule in the field of organic chemistry and pharmacology. This isoquinoline derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The isoquinoline framework, a bicyclic structure consisting of a benzene ring fused with a pyridine ring, forms the core of this compound. The substitution of two fluorine atoms at the 6 and 7 positions introduces distinct electronic and steric effects, which are pivotal in modulating its chemical reactivity and biological activity.

Recent advancements in synthetic methodologies have enabled the efficient construction of 6,7-Difluoroisoquinolin-1(2H)-one. Researchers have employed various strategies, including transition-metal-catalyzed cyclizations and multi-component reactions, to synthesize this compound with high yield and purity. These methods not only enhance the scalability of production but also pave the way for further structural modifications to explore its potential as a lead compound in drug development.

The pharmacological profile of 6,7-Difluoroisoquinolin-1(2H)-one has been extensively studied in recent years. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, this compound has shown selective cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent. Ongoing clinical trials are investigating its efficacy and safety profiles to determine its suitability for therapeutic use.

In the realm of material science, 6,7-Difluoroisoquinolin-1(2H)-one has emerged as a valuable building block for constructing advanced materials with tailored electronic properties. Its ability to form stable coordination complexes with transition metals has led to its application in designing novel catalysts for organic transformations. Furthermore, researchers have explored its role in constructing self-assembled monolayers and functional polymers, which hold potential for applications in sensors and electronic devices.

The synthesis of 6,7-Difluoroisoquinolin-1(2H)-one involves a series of well-defined steps that ensure the precise placement of substituents on the isoquinoline framework. The introduction of fluorine atoms at the 6 and 7 positions is typically achieved through nucleophilic aromatic substitution or electrophilic fluorination techniques. These methods require careful optimization to avoid unwanted side reactions and ensure high regioselectivity.

The structural uniqueness of 6,7-Difluoroisoquinolin-1(2H)-one contributes significantly to its versatile reactivity. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the adjacent carbons, facilitating various nucleophilic attacks during chemical transformations. This property makes it an ideal substrate for further functionalization to generate derivatives with enhanced biological activity or improved physical properties.

In conclusion, 6,7-Difluoroisoquinolin-1(2H)-one, with its CAS number 444898-79-7, stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play a pivotal role in advancing both medicinal chemistry and materials science.

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